molecular formula C14H14ClN3O4S B2457900 4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride CAS No. 678186-04-4

4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride

Cat. No. B2457900
CAS RN: 678186-04-4
M. Wt: 355.79
InChI Key: JEMTXDGSQLMDRR-UHFFFAOYSA-N
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Description

4-Ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride is a chemical compound with the molecular formula C14H14ClN3O4S and a molecular weight of 355.8 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound includes a benzenesulfonyl chloride group attached to a pyridin-2-ylcarbamoylamino group . The exact structure can be determined using NMR spectroscopy .


Physical And Chemical Properties Analysis

This compound is a solid with a predicted melting point of 221.37° C and a predicted boiling point of 453.7° C at 760 mmHg. Its predicted density is 1.5 g/cm^3 and its refractive index is n20D 1.63 .

properties

IUPAC Name

4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4S/c1-2-22-12-7-6-10(23(15,20)21)9-11(12)17-14(19)18-13-5-3-4-8-16-13/h3-9H,2H2,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMTXDGSQLMDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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